molecular formula C13H20N4O B8033933 4-Methyl-2-piperidin-3-yl-pyrimidine-5-carboxylic acid dimethylamide

4-Methyl-2-piperidin-3-yl-pyrimidine-5-carboxylic acid dimethylamide

Cat. No.: B8033933
M. Wt: 248.32 g/mol
InChI Key: SSJSDDUAQFSRHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-piperidin-3-yl-pyrimidine-5-carboxylic acid dimethylamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-piperidin-3-yl-pyrimidine-5-carboxylic acid dimethylamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylpyrimidine-5-carboxylic acid with piperidine under controlled conditions to form the piperidinyl derivative. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-piperidin-3-yl-pyrimidine-5-carboxylic acid dimethylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-piperidin-3-yl-pyrimidine-5-carboxylic acid dimethylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-piperidin-3-yl-pyrimidine-5-carboxylic acid dimethylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: Used in the preparation of antileukemia agents.

    Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acid: Known for its antiproliferative activity.

Uniqueness

4-Methyl-2-piperidin-3-yl-pyrimidine-5-carboxylic acid dimethylamide is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of research and application .

Properties

IUPAC Name

N,N,4-trimethyl-2-piperidin-3-ylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-9-11(13(18)17(2)3)8-15-12(16-9)10-5-4-6-14-7-10/h8,10,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJSDDUAQFSRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N(C)C)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.